molecular formula C24H22N4O6S3 B14156081 ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1023817-94-8

ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14156081
CAS No.: 1023817-94-8
M. Wt: 558.7 g/mol
InChI Key: YKTBDJCOILJIBW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components which include a thieno[3,2-d]pyrimidine core and a cyclopenta[b]thiophene moiety. These structures are known for their biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is synthesized through a cyclization reaction involving appropriate precursors. The nitrophenyl group is introduced via nitration reactions, and the thiophene ring is constructed through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group and the thieno[3,2-d]pyrimidine core are likely to play key roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have been studied for their biological activities.

    Cyclopenta[b]thiophene derivatives:

Uniqueness

Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of these two heterocyclic structures, which may confer distinct biological and chemical properties not found in simpler analogs.

Properties

CAS No.

1023817-94-8

Molecular Formula

C24H22N4O6S3

Molecular Weight

558.7 g/mol

IUPAC Name

ethyl 2-[[2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H22N4O6S3/c1-2-34-23(31)19-15-4-3-5-17(15)37-21(19)26-18(29)12-36-24-25-16-10-11-35-20(16)22(30)27(24)13-6-8-14(9-7-13)28(32)33/h6-9H,2-5,10-12H2,1H3,(H,26,29)

InChI Key

YKTBDJCOILJIBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])SCC4

Origin of Product

United States

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